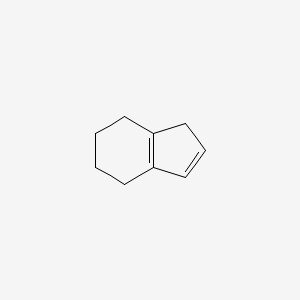

4,5,6,7-Tetrahydroindene

Description

Significance and Research Context of Bicyclic Hydrocarbons in Organic Synthesis

Bicyclic hydrocarbons, a class of organic molecules featuring two fused rings, are of immense interest in organic synthesis due to their distinct structural characteristics and properties. Their rigid frameworks are foundational in creating complex three-dimensional molecules. This structural rigidity and the potential for stereochemical control make them invaluable as intermediates and building blocks for synthesizing a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials. chembk.com

The utility of bicyclic compounds stems from their capacity to undergo a variety of chemical reactions, rendering them versatile intermediates. chembk.com In medicinal chemistry, the defined spatial arrangement of substituents on a bicyclic scaffold can be crucial for binding to biological targets, making them a "privileged scaffold" in drug discovery. ufrj.br This concept refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme. Furthermore, in materials science, incorporating bicyclic units into polymers can enhance thermal stability and introduce specific functionalities. smolecule.com The unique reactivity of bicyclic hydrocarbons, often influenced by ring strain and the presence of unsaturation, allows for the construction of novel molecular architectures that would be difficult to achieve with simpler acyclic or monocyclic precursors.

Historical Trajectories and Milestones in Tetrahydroindene Chemistry

The study of indene (B144670) and its derivatives dates back to the late 19th century, with early work focusing on their synthesis and reactivity. wikipedia.org The development of methods to selectively hydrogenate indene provided access to compounds like tetrahydroindene. One of the classical and still relevant methods for synthesizing the tetrahydroindene core is the Diels-Alder reaction, which involves the cycloaddition of cyclopentadiene (B3395910) and 1,3-butadiene (B125203). smolecule.com

In the mid-20th century, derivatives of tetrahydroindene gained attention in the field of agrochemicals. For instance, the chlorinated derivative chlordene, which is structurally related to tetrahydroindene, was a precursor in the synthesis of the insecticide chlordane. researchgate.net A significant leap in the application of tetrahydroindene chemistry came with the advent of organometallic chemistry. The discovery that the indenyl ligand and its hydrogenated counterparts could form stable complexes with transition metals opened up new avenues in catalysis. Early research in cationic polymerization identified that tetrahydroindene could be polymerized to produce polymers with specific properties. plantaedb.com These initial findings laid the groundwork for the extensive exploration of tetrahydroindene-based ligands in modern catalysis.

Current Research Frontiers and Prospective Avenues for 4,5,6,7-Tetrahydroindene

Current research on this compound is vibrant and expanding, particularly in the fields of catalysis, materials science, and the synthesis of complex organic molecules.

Catalysis: A major focus of contemporary research is the use of 4,5,6,7-tetrahydroindenyl ligands in organometallic catalysis. Zirconocene (B1252598) complexes bearing substituted tetrahydroindenyl ligands, when activated with methylaluminoxane (B55162), have demonstrated high activity for the polymerization of ethylene (B1197577) and the copolymerization of ethylene with other olefins like hex-1-ene. researchgate.netacs.org These catalysts allow for the production of polyethylene (B3416737) with high molecular weights. researchgate.net Research has also explored a variety of other metal complexes, including those with iron (ferrocenes), ruthenium, and rare-earth metals. researchgate.netlifechemicals.com The synthesis of a complete series of methyl-substituted 4,5,6,7-tetrahydroindenes and their corresponding ferrocene (B1249389) complexes was reported, showing that these complexes are more readily oxidized than unsubstituted ferrocene. Ruthenium complexes with tetrahydroindenyl ligands have also been synthesized and studied for their potential catalytic applications. soton.ac.uk Half-sandwich rare-earth metal complexes with tetrahydroindenyl ligands have shown high activity and syndiospecificity in the polymerization of styrene (B11656). researchgate.net

Materials Science: The rigid and functionalizable structure of this compound makes it an attractive monomer for creating novel polymers. Its incorporation into polymer chains can impart desirable properties such as increased rigidity and thermal stability. smolecule.com Furthermore, its derivatives are being explored in the synthesis of more complex materials. For example, diepoxide derivatives of tetrahydroindene have been synthesized and characterized, which can serve as building blocks for epoxy resins and other polymers. researchgate.net

Synthetic Chemistry and Medicinal Scaffolds: The tetrahydroindene framework is a versatile starting point for constructing complex polycyclic and heterocyclic structures. nih.gov For instance, 4,5,6,7-tetrahydroindol-4-ones, which contain a related structural motif, are used to build polyheterocyclic systems with potential medicinal applications. nih.gov The reactivity of the double bonds in this compound allows for a variety of functionalization reactions, including bromination and epoxidation, to create novel derivatives. researchgate.net These derivatives are being investigated for their potential biological activities, positioning the tetrahydroindene scaffold as a point of interest for medicinal chemistry research. smolecule.comcymitquimica.com

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical properties of the parent compound, this compound.

| Property | Value | Source(s) |

| CAS Number | 24279-06-9 | chemsrc.com |

| Molecular Formula | C₉H₁₂ | chembk.comchemsrc.com |

| Molecular Weight | 120.19 g/mol | chembk.comchemsrc.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Density | 0.95 g/cm³ | chemsrc.com |

| Boiling Point | 205 °C | chemsrc.com |

| Flash Point | 53 °C | chemsrc.com |

| Refractive Index | 1.53 | chemsrc.com |

Table 2: Catalytic Activity of Selected Zirconocene Complexes in Ethylene Polymerization This table presents research findings on the catalytic activity of various zirconocene complexes derived from tetrahydroindenyl ligands in the polymerization of ethylene. The activity is expressed in grams of polyethylene (PE) produced per mole of Zirconium per hour.

| Catalyst | Activity (g PE / (mol Zr * h)) | Source(s) |

| Symmetric Tetrahydroindenyl Zirconium Complex | Up to 6.8 x 10⁶ | researchgate.net |

| ansa-Zirconocene Complexes | Potentially highly active | acs.org |

| Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) | Active Ziegler-Natta catalyst | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h3,6H,1-2,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVDFJNXDKTKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473361 | |

| Record name | 4,5,6,7-tetrahydroindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24279-06-9 | |

| Record name | 4,5,6,7-tetrahydroindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5,6,7 Tetrahydroindene and Its Derivatives

Cycloaddition Reaction Pathways

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful and direct approach to the tetrahydroindene core structure. These reactions involve the formation of a six-membered ring by the combination of a diene and a dienophile.

Diels-Alder Reactions for Tetrahydroindene Scaffolds

The Diels-Alder reaction is a cornerstone for the synthesis of the 4,5,6,7-tetrahydroindene scaffold. smolecule.com A classic example involves the reaction between a cyclopentadiene (B3395910) and a 1,3-butadiene (B125203) to form the tetrahydroindene structure. smolecule.com This [4+2] cycloaddition is highly efficient for creating the fused bicyclic system. The reaction system can be complex, as the starting materials can act as both diene and dienophile, leading to by-products such as dicyclopentadiene (B1670491) and 4-vinylcyclohexene. ccspublishing.org.cn

In more complex syntheses, intramolecular Diels-Alder (IMDA) reactions are employed to construct the tetrahydroindane core. This has been demonstrated in the biomimetic synthesis of the core structure of Elansolid A1/A2, where a trans-tetrahydroindane unit was assembled via an IMDA reaction. sioc-journal.cn These reactions can be catalyzed, for instance by a chiral phosphoric acid, to influence the stereochemical outcome. sioc-journal.cn The efficiency and selectivity of these reactions are often influenced by the nature of the substituents on the diene and dienophile. units.it For instance, the use of electron-rich dienes and electron-poor dienophiles generally increases the efficacy of the Diels-Alder reaction. units.it

Table 1: Examples of Diels-Alder Reactions for Tetrahydroindene Scaffolds

| Reactants | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Cyclopentadiene and 1,3-Butadiene | Intermolecular Diels-Alder | Direct formation of the tetrahydroindene skeleton. smolecule.com | smolecule.com |

| O-functionalized diene-yne precursors | Biomimetic Intramolecular Diels-Alder (IMDA) | Construction of the trans-tetrahydroindane core of Elansolid A1/A2. | sioc-journal.cn |

| Substituted cyclopentadiene and benzoquinone | [4+2] Cycloaddition | Formation of a perhydrophenanthrene skeleton. ru.nl | ru.nl |

Kinetic and Mechanistic Studies of Cycloaddition Processes

The mechanism of Diels-Alder reactions can be either concerted or stepwise, depending on the specific reactants and conditions. units.it Kinetic and computational studies, such as those using Density Functional Theory (DFT), are crucial for understanding these mechanisms and predicting the selectivity of the reactions. units.itchemrxiv.org For instance, studies on the inverse-electron-demand Diels-Alder (iEDDA) reaction, which involves an electron-rich dienophile and an electron-poor diene, have elucidated both concerted and stepwise pathways. units.it

The transition from kinetic to thermodynamic control can be observed by varying the reaction temperature, which can influence the ratio of endo and exo isomers formed. nih.gov Mechanistic studies have also revealed the importance of catalyst-substrate interactions in determining the stereochemical outcome of asymmetric Diels-Alder reactions. chemrxiv.org For example, a study on a bispyrrolidine diboronate catalyzed Diels-Alder reaction showed a second-order kinetic dependence on the catalyst concentration, suggesting a complex catalytic cycle. chemrxiv.org

Hydrogenation Strategies for Bicyclic Systems

Hydrogenation is a key strategy for the synthesis of this compound, starting from more unsaturated indene (B144670) precursors. The selectivity of this process is critical to avoid over-hydrogenation.

Selective Hydrogenation of Indene Precursors

The selective hydrogenation of indene or its derivatives to this compound is a well-established method. smolecule.com This process requires careful control of reaction conditions to ensure that only the desired double bonds are reduced. For instance, the selective hydrogenation of 1,1,2,3,3-pentamethylindane (PMI) to 1,1,2,3,3-pentamethyl-4,5,6,7-tetrahydro-1H-indene (THPMI) is an important step in the synthesis of certain fragrance compounds. google.com This particular transformation is often plagued by the formation of over-hydrogenated by-products. google.com

In the synthesis of more complex molecules, stereoselective catalytic hydrogenation is employed to control the geometry of the resulting saturated ring system. For example, the catalytic hydrogenation of a bicyclic precursor to a cis-fused perhydrindanone occurred exclusively from the convex side of the molecule. nih.gov The choice of catalyst and reaction conditions plays a pivotal role in achieving the desired stereoselectivity. rsc.org

Catalytic Systems in Hydrogenation

A variety of catalytic systems have been developed for the hydrogenation of indene and its derivatives. These range from traditional heterogeneous catalysts to sophisticated homogeneous catalysts featuring chiral ligands for asymmetric transformations. researchgate.netacs.org

Ruthenium-based catalysts, such as those employing the BINAP ligand, have been used for the enantiodivergent hydrogenation of exocyclic double bonds on an indane scaffold. rsc.org Iridium catalysts with N,P or NHC ligands are effective for the asymmetric hydrogenation of alkenes that lack coordinating groups. rsc.org Recent advances have seen the development of P-stereogenic Ir-MaxPHOX catalysts that show high performance in the hydrogenation of a wide range of non-chelating olefins, including indene derivatives, with excellent enantioselectivities. acs.orgub.edu Manganese-based catalysts with facially coordinating P,N,N ligands have also been successfully used for the enantioselective hydrogenation of imines derived from indanone derivatives. rsc.org

Table 2: Catalytic Systems for the Hydrogenation of Indene Derivatives

| Catalyst System | Substrate Type | Key Outcome | Reference |

|---|---|---|---|

| Ruthenium/BINAP | Exocyclic double bond on indane scaffold | Enantiodivergent hydrogenation. rsc.org | rsc.org |

| Iridium-N,P/NHC ligands | Non-coordinating alkenes | Asymmetric hydrogenation. rsc.org | rsc.org |

| Ir-MaxPHOX | Non-chelating olefins (including indenes) | High enantioselectivity (up to 99% ee). acs.orgub.edu | acs.orgub.edu |

| Manganese-P,N,N ligand | Imines from indanone derivatives | Highly enantioselective hydrogenation. rsc.org | rsc.org |

Ring-Forming Cyclization Methodologies

Besides cycloaddition reactions, various ring-forming cyclization methodologies are employed to construct the this compound framework. These methods often involve the formation of one of the fused rings onto a pre-existing ring.

One such approach is the Nazarov cyclization, an electrocyclic reaction of a divinyl ketone to form a cyclopentenone. This method has been utilized in the synthesis of substituted tetrahydroindenes. researchgate.net Another strategy involves the base-catalyzed cyclization of a γ-diketone to form the five-membered ring of the indene system. researchgate.net

More recently, a sequence involving a catalytic haloallylation, followed by a Zirconium-mediated dienyne cyclization and an isomerization has been developed for the synthesis of tailored cyclopentadienes, which can be precursors to tetrahydroindenes. rsc.org This method allows for the introduction of various substituents onto the cyclopentadiene ring. rsc.org The key step is the cyclization of a decorated dienyne using Negishi's reagent to form a bicyclic zirconacyclopentene intermediate, which upon protonolysis and isomerization yields the desired cyclopentadiene. rsc.org

Base-Catalyzed Cyclization of γ-Diketones

One effective method for synthesizing substituted 4,5,6,7-tetrahydroindenes is through the base-catalyzed intramolecular cyclization of γ-diketones (1,4-diketones). This approach, a type of intramolecular aldol (B89426) condensation, involves a precursor molecule where a cyclohexane (B81311) ring is appended with a four-carbon chain containing ketones at the first and fourth positions relative to the ring.

The mechanism proceeds by deprotonation of an α-carbon (adjacent to one of the carbonyl groups) using a suitable base, which generates an enolate. This enolate then acts as a nucleophile, attacking the second carbonyl carbon within the same molecule to form a five-membered ring. Subsequent dehydration of the resulting aldol adduct yields the cyclopentene (B43876) ring fused to the cyclohexane backbone, affording the tetrahydroindene system. This method has been successfully employed to synthesize tetrahydroindenes that include spiro-cyclopentyl and -cyclohexyl fragments. researchgate.netresearchgate.net

Acid-Catalyzed Nazarov Cyclization of Divinylketones

The Nazarov cyclization is a powerful reaction in organic chemistry for synthesizing cyclopentenones from divinyl ketones, and it has been adapted for the preparation of the this compound skeleton. organic-chemistry.orgwikipedia.org This reaction is catalyzed by strong protic or Lewis acids. wikipedia.orgthieme.de

The process begins with the activation of a divinyl ketone precursor by the acid catalyst, which generates a pentadienyl cation. wikipedia.org This intermediate then undergoes a thermally allowed 4π conrotatory electrocyclic ring closure, a key step dictated by Woodward-Hoffmann rules, to form an oxyallyl cation. wikipedia.org Elimination of a proton from this cation, followed by tautomerization, produces the final cyclopentenone product. wikipedia.org In the context of this compound synthesis, the divinyl ketone precursor is structured such that one of the vinyl groups is part of the cyclohexane ring. This acid-catalyzed cyclization has been utilized to create various tetrahydroindene structures, including those with spiro-fragments. researchgate.netresearchgate.net

| Synthetic Method | Precursor | Key Intermediate | Conditions | Product Core |

| Base-Catalyzed Cyclization | γ-Diketone | Enolate | Base | Fused Cyclopentene |

| Acid-Catalyzed Nazarov Cyclization | Divinyl Ketone | Pentadienyl Cation | Lewis or Protic Acid | Fused Cyclopentenone |

Application of Ring-Closing Metathesis in Ligand Synthesis

Ring-Closing Metathesis (RCM) has emerged as a significant tool for constructing cyclic and heterocyclic compounds, including the synthesis of this compound derivatives intended for use as ligands. core.ac.ukd-nb.info This reaction typically employs ruthenium-based catalysts, such as Grubbs catalysts, to form a new double bond by joining two existing terminal alkenes within the same molecule, releasing a small volatile alkene like ethene. d-nb.infobeilstein-journals.org

In the synthesis of a tetrahydroindene ligand, a suitable diene precursor attached to a cyclohexane scaffold is used. The RCM reaction facilitates the formation of the five-membered ring of the indene system. core.ac.uk This methodology is valued for its functional group tolerance and its ability to proceed under relatively mild conditions. The strategic application of RCM has been noted in the preparation of specific ligands like 1H-3-phenyl-4,5,6,7-tetrahydroindene. core.ac.uk

Functionalization and Derivatization Approaches

Once the basic this compound framework is established, it can be further modified to produce a wide array of derivatives with tailored electronic and steric properties.

Alkylation of Precursor Enolates

Alkylation of precursor enolates is a fundamental strategy for introducing alkyl substituents onto the tetrahydroindene skeleton. This process generally involves the deprotonation of a ketone precursor at the α-carbon to form a highly nucleophilic enolate. masterorganicchemistry.com To ensure complete and irreversible formation of the enolate, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used. harvard.edu

Once formed, the enolate can be treated with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. masterorganicchemistry.com This reaction is highly effective for creating substituted ketones which can then be carried forward to the desired tetrahydroindene derivative. The choice of base, solvent, and temperature can influence whether the kinetic or thermodynamic enolate is formed, providing a degree of regiochemical control. masterorganicchemistry.com The addition of lithium chloride (LiCl) has been shown to promote a cleaner and more rapid reaction in some systems. harvard.edu

Synthesis of Substituted 4,5,6,7-Tetrahydroindenes

A variety of substituted 4,5,6,7-tetrahydroindenes have been synthesized to study their properties and those of their corresponding metal complexes. duke.edu Research has reported the successful synthesis of a complete series of methyl-substituted derivatives. researchgate.netduke.edu These compounds serve as crucial cyclopentadienyl-type ligands for creating organometallic complexes, such as ferrocenes and zirconocenes. researchgate.netduke.edu The electronic properties of these complexes are influenced by the substituents on the tetrahydroindenyl ligand; for instance, the presence of methyl groups makes the corresponding ferrocene (B1249389) complexes more easily oxidized than unsubstituted ferrocene. duke.edu

| Substituted Compound | Method of Synthesis | Significance | Reference |

| 1-Methyl-4,5,6,7-tetrahydroindene | Not specified | Precursor to ferrocene and other metal complexes | researchgate.netduke.edu |

| 1,3-Dimethyl-4,5,6,7-tetrahydroindene | Not specified | Precursor to ferrocene and other metal complexes | researchgate.netduke.edu |

| 1,2,3-Trimethyl-4,5,6,7-tetrahydroindene | Not specified | Precursor to ferrocene and other metal complexes | researchgate.netduke.edu |

| Spiro-cycloalkane Tetrahydroindenes | Base-catalyzed or Nazarov cyclization | Precursors to novel zirconocene (B1252598) complexes | researchgate.netresearchgate.net |

Retrosynthetic Analysis for Complex Tetrahydroindene Targets

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comias.ac.in This process involves mentally "disconnecting" bonds in the target molecule to identify potential precursors, which is the reverse of a known chemical reaction. ias.ac.inscitepress.org

When planning the synthesis of a complex tetrahydroindene derivative, retrosynthesis provides a logical framework. A key disconnection would be of the fused cyclopentene ring.

Disconnection via Aldol Condensation: A C-C bond disconnection in the five-membered ring that reveals a 1,4-dicarbonyl relationship suggests a synthesis route based on the intramolecular cyclization of a γ-diketone (as in 2.3.1).

Disconnection via Nazarov Cyclization: If the target molecule contains a cyclopentenone fused ring, a disconnection across two specific bonds can lead back to a divinyl ketone precursor, pointing towards a Nazarov cyclization pathway (as in 2.3.2). deanfrancispress.com

Functional Group Interconversion (FGI): Often, a functional group in the target molecule is not suitable for a direct disconnection. In such cases, FGI is used to hypothetically convert it into a different functional group that facilitates a known disconnection. ias.ac.inewadirect.com For example, a hydroxyl group might be retrosynthetically converted to a ketone to enable an aldol-based disconnection. ewadirect.com

This systematic deconstruction simplifies the synthetic challenge, allowing chemists to devise a logical, step-by-step pathway to assemble complex tetrahydroindene-based structures from simple building blocks. scitepress.org

Reactivity and Mechanistic Investigations of 4,5,6,7 Tetrahydroindene

Electrophilic Substitution Reactions

Electrophilic substitution reactions are a key feature of the chemical behavior of 4,5,6,7-tetrahydroindene, primarily occurring on the electron-rich five-membered ring. The delocalized π-system within this ring makes it susceptible to attack by electrophiles, leading to the substitution of a hydrogen atom. savemyexams.com The specific conditions and the nature of the electrophile can influence the outcome of these reactions.

The regioselectivity of electrophilic substitution on the this compound framework is a critical aspect of its reactivity. The positions on the cyclopentadienyl (B1206354) ring are not equivalent, and the substitution pattern is directed by the electronic properties of the ring system. Generally, electrophilic attack is favored at the positions with the highest electron density.

In the context of substituted indene (B144670) systems, the directing influence of existing groups on the aromatic ring plays a significant role. For instance, in related aromatic systems, electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. hrpatelpharmacy.co.inscholarsresearchlibrary.com While this compound itself lacks substituents on the five-membered ring, its inherent electronic structure dictates the preferred sites of reaction. Studies on related systems, such as BINOL, have demonstrated that high regioselectivity can be achieved in electrophilic substitutions by carefully controlling reaction conditions. nih.gov

For example, the bromination of tetrahydro-1H-indene with N-bromosuccinimide (NBS) in the presence of a Lewis acid like lithium perchlorate (B79767) in acetic acid leads to the formation of dibromodiacetate derivatives. nih.gov This reaction showcases how the choice of reagents can selectively target the double bonds within the molecule.

| Reactant | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Tetrahydro-1H-indene | NBS, LiClO4, Acetic Acid | Dibromodiacetate derivatives | nih.gov |

The presence of substituents on the this compound core can significantly alter both its reactivity and the regioselectivity of subsequent electrophilic substitution reactions. Electron-donating groups, such as alkyl groups, generally increase the electron density of the cyclopentadienyl ring, making it more susceptible to electrophilic attack and thus increasing the reaction rate. hrpatelpharmacy.co.in Conversely, electron-withdrawing groups would be expected to deactivate the ring towards electrophilic substitution.

Research on substituted 4,5,6,7-tetrahydroindenes has shown that the nature and position of these substituents are crucial. For example, a series of substituted 4,5,6,7-tetrahydroindenes, including 1-methyl-, 1,3-dimethyl-, and 1,2,3-trimethyl-4,5,6,7-tetrahydroindene, have been synthesized. researchgate.netduke.edu The electrochemistry of ferrocenes derived from these substituted ligands indicates that alkyl substituents make the complexes more readily oxidized than unsubstituted ferrocene (B1249389), and this effect is additive. researchgate.netduke.edu This suggests an increase in electron density in the cyclopentadienyl ring system due to the alkyl groups.

The introduction of substituents can also lead to complex skeletal rearrangements under certain conditions, further highlighting their influence on the molecule's reactivity. aip.org

| Substituent | Effect on Reactivity | Observed Phenomena | Reference |

|---|---|---|---|

| Methyl | Activating | Increased ease of oxidation in corresponding ferrocene complexes | researchgate.netduke.edu |

| Alkyl | Activating | Can lead to skeletal rearrangements under specific conditions | aip.org |

Regioselectivity in Substitution Pathways

Oxidation Reactions and Product Stereochemistry

The unsaturated nature of this compound makes it amenable to various oxidation reactions, which can lead to the formation of valuable synthetic intermediates. The stereochemistry of the resulting products is often a key consideration in these transformations.

Hydroxylation of the double bonds in this compound can be achieved using various oxidizing agents. For instance, treatment with hydrogen peroxide in formic acid is a known method to produce diols. smolecule.com The stereochemical outcome of such reactions is of significant interest. Dihydroxylation of alkenes, in general, can be accomplished using high-oxidation-state transition metals like osmium or manganese, often in catalytic amounts with a stoichiometric co-oxidant. wikipedia.org These methods are known for their reliability in producing vicinal diols, and the use of chiral ligands can often induce enantioselectivity. wikipedia.org

The Upjohn dihydroxylation, which uses catalytic osmium tetroxide (OsO4) and N-Methylmorpholine N-oxide (NMO) as the stoichiometric oxidant, is a common method for syn-dihydroxylation of alkenes. wikipedia.org This approach could be applied to this compound to yield the corresponding syn-diols.

Oxidative reactions are crucial for the synthesis of various derivatives of this compound. For example, the six-membered ring of 4,5,6,7-tetrahydropentamethylindane can be oxidized using agents like hexavalent chromium compounds or selenium dioxide to introduce substituents. google.com Furthermore, tandem radical rearrangement and oxidation reactions have been used to create substituted tetrahydroindenes from more complex starting materials. beilstein-journals.org

In a different approach, the bromination of tetrahydro-1H-indene followed by treatment with a base can lead to the formation of diepoxides, which are versatile intermediates for further chemical synthesis. nih.govresearchgate.net

Hydroxylation and Diol Formation

Skeletal Rearrangements and Isomerization Processes

Under certain reaction conditions, this compound and its derivatives can undergo skeletal rearrangements and isomerization. These processes can lead to the formation of structurally diverse products. For instance, perfluoro-1,2-diethylbenzocyclobutene has been shown to isomerize at high temperatures in the presence of antimony pentafluoride (SbF5) to yield perfluoro-2-methyl-3-ethylindene and perfluoro-2-methyl-3-ethyl-4,5,6,7-tetrahydroindene. researchgate.net

Polymerization and Oligomerization Studies of this compound

The reactivity of this compound in polymerization reactions is a subject of significant interest, particularly in the context of producing polymers with tailored properties. This section explores the kinetic aspects of its homopolymerization and its behavior in copolymerization with other monomers, including the resulting polymer microstructures.

Monomer Reactivity in Polymerization Kinetics

The homopolymerization of this compound is not as extensively documented as its copolymerization. However, the reactivity of catalysts bearing the 4,5,6,7-tetrahydroindenyl ligand provides insight into the monomer's polymerization potential. Zirconocene (B1252598) complexes containing tetrahydroindenyl ligands, when activated with methylaluminoxane (B55162), have demonstrated high activity in the polymerization of ethylene (B1197577). researchgate.net For instance, certain symmetric and nonsymmetric tetrahydroindenyl zirconium complexes have achieved activities as high as 6.8 x 10^6 g of polyethylene (B3416737) per mole of Zirconium per hour. researchgate.net

Catalyst Activity in Ethylene Polymerization with Tetrahydroindenyl Ligands

| Catalyst System | Activity (g PE / (mol Zr * h)) | Reference |

| Symmetric and nonsymmetric tetrahydroindenyl zirconium complexes / MAO | up to 6.8 x 10^6 | researchgate.net |

This table illustrates the catalytic activity for ethylene polymerization using catalysts with 4,5,6,7-tetrahydroindenyl ligands, not the direct homopolymerization of this compound.

Co-polymerization Behavior and Microstructure Control

The co-polymerization of this compound with various monomers has been more extensively studied, revealing its potential to be incorporated into a range of polymer chains, thereby modifying their properties. The behavior of this compound in these reactions is largely dictated by the catalyst system used and the nature of the comonomer.

Half-sandwich rare-earth metal complexes featuring 4,5,6,7-tetrahydroindenyl ligands have been successfully employed for the syndiospecific copolymerization of styrene (B11656). researchgate.net In the copolymerization of isoprene (B109036) (IP) and styrene (St) using a cationic lutetium allyl species with a cyclopentadienyl ligand system, the reactivity ratios were found to be r(St) = 3.1 and r(IP) = 23.9. researchgate.net These values indicate that the catalyst has a strong preference for incorporating isoprene over styrene. The resulting copolymers were found to have a multiblocked microstructure. researchgate.net

The microstructure of copolymers containing this compound can be controlled by the choice of the catalyst. For example, in the copolymerization of isoprene and ethylene, some half-sandwich rare-earth metal complexes produce random copolymers, while others can lead to the formation of almost perfect alternating isoprene-ethylene copolymers. researchgate.net This demonstrates the significant influence of the ligand environment on the propagation mechanism and monomer selection.

Furthermore, this compound is listed as a potential cyclic diene for cationic copolymerization with comonomers such as monoterpenes and branched styrenes. It has also been mentioned as a diene monomer that can be incorporated into ethylene-propylene-diene monomer (EPDM) rubbers. justia.com In the context of ethylene and hex-1-ene copolymerization, zirconocenes with this compound ligands have shown very high activities, reaching up to 8.6 x 10^6 g of polymer per mole of Zirconium per hour. researchgate.net

Reactivity Ratios in Copolymerization Involving Tetrahydroindenyl Ligand-based Catalysts

| Comonomer 1 (M1) | Comonomer 2 (M2) | Catalyst System | r1 | r2 | Resulting Microstructure | Reference |

| Styrene | Isoprene | Cationic Lutetium Allyl | 3.1 | 23.9 | Multiblocked | researchgate.net |

| Isoprene | Ethylene | Half-sandwich rare-earth metal complexes | - | - | Random or Alternating | researchgate.net |

This table presents reactivity ratios and microstructures obtained with catalyst systems containing 4,5,6,7-tetrahydroindenyl or related ligands.

Applications in Catalysis and Advanced Materials Science

Development of Organometallic Complexes and Catalysts

The versatility of the 4,5,6,7-tetrahydroindenyl scaffold allows for its incorporation into a wide array of organometallic structures. By reacting the lithium salt of tetrahydroindene or its derivatives with various transition metal and rare-earth metal halides, chemists have synthesized a family of metallocenes and related complexes with significant potential in industrial and academic research.

The synthesis of metallocene ligands based on 4,5,6,7-tetrahydroindene typically begins with the preparation of the desired substituted or unsubstituted tetrahydroindene molecule. This is followed by deprotonation with a strong base, such as an organolithium reagent, to form the corresponding lithium 4,5,6,7-tetrahydroindenide. This anionic ligand is then reacted with a suitable metal halide, such as FeCl₂, ZrCl₄, or TiCl₄, to yield the target metallocene complex. researchgate.netscispace.com An alternative route involves synthesizing the indenyl complex first and then hydrogenating the six-membered ring of the indenyl ligands. scispace.comuni-konstanz.de These complexes, including bridged ansa-metallocenes, are characterized using techniques like ¹H NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm their structure and stereochemistry. scispace.comuni-konstanz.de

The synthesis of ferrocene (B1249389) derivatives incorporating the 4,5,6,7-tetrahydroindenyl ligand has been successfully reported. A series of these compounds, including those with methyl substituents on the cyclopentadienyl (B1206354) ring, were prepared from the corresponding substituted tetrahydroindenes. Electrochemical studies, specifically cyclic voltammetry, performed on these ferrocene analogues reveal important details about their electronic nature. nih.gov The research indicates that these complexes are more easily oxidized than the parent ferrocene molecule. This is attributed to the electron-donating effect of the alkyl framework of the tetrahydroindenyl ligand. Furthermore, the effect of methyl substituents on the ease of oxidation was found to be additive, with each additional methyl group making the complex easier to oxidize.

Table 1: Electrochemical Oxidation Data for Substituted Ferrocene Derivatives

| Compound | Relative Ease of Oxidation (Compared to Ferrocene) |

| Bis(4,5,6,7-tetrahydroindenyl)iron | More readily oxidized |

| Bis(1-methyl-4,5,6,7-tetrahydroindenyl)iron | More readily oxidized |

| Bis(1,3-dimethyl-4,5,6,7-tetrahydroindenyl)iron | More readily oxidized |

| Bis(1,2,3-trimethyl-4,5,6,7-tetrahydroindenyl)iron | More readily oxidized |

Zirconocene (B1252598) complexes bearing 4,5,6,7-tetrahydroindenyl (THI) ligands are highly effective catalysts for olefin polymerization. researchgate.nethhu.de The chiral, ansa-bridged complex, rac-[ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride, when activated with methylaluminoxane (B55162) (MAO), is a classic example that produces highly isotactic polypropylene (B1209903). acs.org The synthesis of these zirconocenes can be achieved by reacting the dilithium (B8592608) salt of the corresponding bis(indenyl)ethane with ZrCl₄, followed by hydrogenation. scispace.com A variety of symmetric and non-symmetric THI zirconium complexes have been synthesized and, when activated with MAO, show high activity for ethylene (B1197577) polymerization and ethylene/1-hexene copolymerization. researchgate.net For instance, certain complexes have achieved activities as high as 6.8 x 10⁶ g of polyethylene (B3416737) per mole of Zr per hour. researchgate.net The introduction of substituents onto the ligand framework, such as siloxy groups, has also been explored to create highly active catalyst precursors. acs.org

Table 2: Research Findings on Zirconocene-Catalyzed Olefin Polymerization

| Catalyst Precursor | Cocatalyst | Polymerization Type | Key Finding |

| rac-[ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride | MAO | Propylene (B89431) Polymerization | Produces highly isotactic polypropylene. acs.org |

| Symmetric and nonsymmetric tetrahydroindenyl zirconium complexes | MAO | Ethylene Polymerization & Ethylene/1-hexene Copolymerization | Exhibits high catalytic activities, reaching up to 8.6 x 10⁶ g Polymer/(mol Zr·h). researchgate.net |

| rac-[ethylenebis(2-(tert-butyldimethylsiloxy)-4,5,6,7-tetrahydroindenyl)]zirconium dichloride | MAO | Ethylene and Propylene Polymerization | A highly active catalyst precursor for α-olefin polymerization. acs.org |

| Tetrahydrofluorenyl-containing zirconocenes | MAO | Ethylene and Propylene Polymerization | Activities of 10⁷ g PE/(mol Zr·[C₂]·h) for ethylene and 10⁶ g PP/[(mol Zr)·[C₃]·h) for propylene were observed. acs.org |

Titanocene complexes featuring 4,5,6,7-tetrahydroindenyl ligands have been investigated as catalysts for the epoxidation of olefins. researchgate.netresearchgate.net Specifically, the catalytic epoxidation of trans-3-hexene (B77681) using various bis(2-aryl-4,5,6,7-tetrahydroindenyl)titanium dichloride complexes with tert-butylhydroperoxide as the oxidant has been described. researchgate.netresearchgate.net Research has shown that the electronic properties of the substituents on the aryl group of the ligand have a direct impact on the catalyst's performance. researchgate.netresearchgate.net Both electron-donating groups (like 4-methoxyphenyl (B3050149) and 4-methylphenyl) and electron-withdrawing groups (like 4-bromophenyl) at the 2-position of the tetrahydroindene ring led to an increase in the number of turnovers for epoxide formation compared to the unsubstituted 2-phenyl complex. researchgate.netresearchgate.net

Table 3: Effect of Ligand Substitution on Titanocene-Catalyzed Epoxidation of trans-3-hexene

| Substituent at 2-position of Tetrahydroindene | Electronic Nature | Catalytic Performance (Turnovers) |

| Phenyl | Reference | Baseline activity. researchgate.netresearchgate.net |

| 4-Methoxyphenyl | Electron-donating | Enhancement in turnovers compared to the 2-phenyl complex. researchgate.netresearchgate.net |

| 4-Methylphenyl | Electron-donating | Enhancement in turnovers compared to the 2-phenyl complex. researchgate.netresearchgate.net |

| 4-Bromophenyl | Electron-withdrawing | Enhancement in turnovers compared to the 2-phenyl complex. researchgate.netresearchgate.net |

Half-sandwich rare-earth metal complexes bearing 4,5,6,7-tetrahydroindenyl or related tetrahydrofluorenyl ligands have emerged as highly effective catalysts for the syndiospecific polymerization of styrene (B11656). researchgate.netnih.govacs.org Scandium complexes, in particular, when activated with a co-catalyst like [Ph₃C][B(C₆F₅)₄], demonstrate extremely high activity and syndiospecificity, achieving syndiotacticity (rrrr) greater than 99%. researchgate.netacs.org These catalytic systems can also effectively copolymerize styrene with other monomers, such as ethylene, to produce copolymers with syndiotactic polystyrene sequences. researchgate.net The bulky nature of the tetrahydroindenyl and related ligands is believed to stabilize the single-site active species, contributing to the high selectivity and narrow molecular weight distributions of the resulting polymers. nih.gov

Table 4: Performance of Half-Sandwich Scandium Catalysts in Styrene Polymerization

| Ligand Type | Cocatalyst | Polymerization Type | Key Performance Metrics |

| 4,5,6,7-Tetrahydroindenyl | [Ph₃C][B(C₆F₅)₄] | Styrene Polymerization | High activity and syndiospecificity (rrrr > 99%). researchgate.net |

| Tetrahydrofluorenyl | [Ph₃C][B(C₆F₅)₄] | Styrene Polymerization | Excellent catalytic activity, narrow molecular weight distribution (Mw/Mn < 2.0). nih.gov |

| Octahydrofluorenyl | Borate | Styrene (Co)polymerization | High catalytic activity, highly syndiotactic polystyrene sequence (>99% rrrr). acs.org |

The relationship between the structure of metallocene catalysts containing the 4,5,6,7-tetrahydroindenyl ligand and their catalytic activity is a critical area of study. The substitution pattern on the ligand framework significantly influences performance. In zirconocene-catalyzed olefin polymerization, the rigidity and chirality imposed by ansa-bridges, such as in rac-[ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride, are directly responsible for the high isotacticity of the resulting polypropylene. acs.org For titanocene-catalyzed epoxidation, substitutions on the aryl portion of the tetrahydroindenyl ligand, whether electron-donating or withdrawing, enhance catalytic turnover, suggesting a complex electronic effect on the active titanium center. researchgate.netresearchgate.net In half-sandwich rare-earth metal catalysts, the steric bulk of the tetrahydroindenyl ligand and its derivatives like tetrahydrofluorenyl is crucial for stabilizing the cationic active site, leading to high syndiospecificity in styrene polymerization. acs.orgnih.gov Furthermore, investigations into conformationally mobile zirconocenes with neomenthyl-4,5,6,7-tetrahydroindenyl ligands have shown that the solvent and temperature can affect the equilibrium between different rotational isomers, thereby influencing the enantioselectivity of catalytic reactions. rsc.org

Titanocene Complexes: Catalytic Epoxidation Studies

Role of Ligand Design in Stereoselective Polymerization

The design of ligands derived from this compound is pivotal in the field of stereoselective olefin polymerization, particularly for propylene. mdpi.com When these ligands are coordinated with transition metals like zirconium to form metallocene catalysts, their specific three-dimensional structure directs the stereochemical outcome of the polymerization process. researchgate.net This control is essential for producing polymers with desired properties. mdpi.com

The stereoselectivity of these catalyst systems is highly dependent on the geometry of the metallocene complex. For instance, ansa-zirconocenes, where two tetrahydroindenyl ligands are linked by a bridge, are widely used. The rac-isomers of these complexes typically exhibit C2 symmetry, which leads to the formation of isotactic polypropylene. This is because the chiral environment created by the ligands forces incoming propylene monomers to add to the growing polymer chain with a specific and consistent orientation. In contrast, the meso-isomers possess Cs symmetry, resulting in atactic polypropylene due to the lack of stereochemical control.

Modifications to the tetrahydroindenyl ligand, such as the introduction of substituents, can further refine the catalyst's performance. For example, substituting the 2-position of the this compound ring with different aryl groups can influence the electronic properties of the catalyst and, consequently, its activity. researchgate.net Both electron-donating and electron-withdrawing groups have been shown to enhance the catalytic turnover in certain reactions. researchgate.net The synthesis of various substituted 4,5,6,7-tetrahydroindenes allows for the creation of a library of ligands, which can be used to produce a range of zirconocene complexes with tailored catalytic activities for ethylene and propylene polymerization. researchgate.netacs.org

| Catalyst Component | Polymer Produced | Key Feature |

| rac-ansa-zirconocene with tetrahydroindenyl ligands | Isotactic Polypropylene | C2 symmetry leads to stereocontrol. |

| meso-ansa-zirconocene with tetrahydroindenyl ligands | Atactic Polypropylene | Cs symmetry results in no stereocontrol. |

| Substituted tetrahydroindenyl ligands | Varied Polypropylene properties | Electronic and steric tuning of the catalyst. |

Precursor in Fine Organic Synthesis

This compound serves as a versatile starting material in fine organic synthesis, enabling the construction of more intricate molecules.

A primary application of this compound is as a precursor for a variety of indene (B144670) derivatives. smolecule.com These derivatives are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. mdpi.comsmolecule.com The conversion can be achieved through functionalization reactions such as hydrogenation, halogenation, and Diels-Alder cycloadditions. smolecule.com Furthermore, substituted versions of this compound, including methyl-substituted analogues, have been synthesized and used to create corresponding ferrocene and molybdenum or tungsten carbonyl complexes. researchgate.net

The structure of this compound makes it a suitable building block for the synthesis of polycyclic aromatic hydrocarbons (PAHs). smolecule.comuhmreactiondynamics.org PAHs are a class of organic compounds composed of multiple fused aromatic rings, found in fossil fuels and produced by incomplete combustion of organic matter. wikipedia.org The indene core, which can be derived from tetrahydroindene, provides a C9 framework that can be elaborated to form larger aromatic systems. smolecule.comuhmreactiondynamics.org

The reactivity of the this compound framework also allows for its use in the synthesis of polyheterocyclic structures. While direct examples starting from this compound are specific, the analogous compound 4,5,6,7-tetrahydroindol-4-one is a well-established precursor for a variety of polyheterocyclic systems with applications in medicine and optoelectronics. mdpi.com This highlights the potential of the tetrahydro-fused ring system in accessing complex heterocyclic architectures through reactions that introduce heteroatoms and build additional rings. For instance, the isomerization of azirines is a known method for producing various heterocyles. researchgate.net

Building Blocks for Polycyclic Aromatic Hydrocarbons

Integration into Organic Frameworks (OFs)

The rigid structure of this compound and its derivatives suggests their potential for incorporation into advanced porous materials like organic frameworks. smolecule.com

Covalent organic frameworks (COFs) are crystalline porous materials constructed from organic building units linked by strong covalent bonds. liverpool.ac.uktcichemicals.com The key to designing robust and porous OFs lies in the principle of reticular chemistry, which involves the assembly of molecular building blocks into predetermined network topologies. liverpool.ac.uk The rigidity and defined geometry of the building blocks are crucial for achieving crystalline and porous structures. liverpool.ac.ukescholarship.org

While this compound itself may not be a primary building block, its derivatives, functionalized with appropriate linking groups, can serve as the organic struts in these frameworks. The rigidity of the indene core is advantageous for creating stable frameworks with permanent porosity, which is essential for applications such as gas storage and separation. smolecule.comliverpool.ac.uk The ability to design the building units and their connectivity allows for the targeted synthesis of COFs with specific pore sizes and functionalities. escholarship.orgmdpi.com

Potential in Gas Storage, Separation, and Heterogeneous Catalysis

The unique structural characteristics of this compound, particularly its rigid bicyclic framework, position it as a molecule of interest for the development of advanced materials. While research is still in nascent stages, its derivatives are being explored for their potential in creating materials suited for gas storage, gas separation, and as components in sophisticated catalytic systems.

Gas Storage and Separation

The development of materials for safe and efficient gas storage (e.g., for hydrogen or methane) and for the selective separation of gases from mixtures is a critical area of materials science. The potential of this compound in this field lies in its suitability as a building block for porous crystalline materials.

Organic Frameworks (OFs): The rigid structure of tetrahydroindene is considered advantageous for constructing robust and porous organic frameworks. smolecule.com These materials are characterized by a high surface area and tunable pore sizes, which are essential properties for adsorbing and storing gas molecules. The inherent rigidity of the tetrahydroindene unit could contribute to the thermal and chemical stability of the resulting framework, a crucial factor for practical applications.

Polymer-Based Membranes: Polymers containing rigid bicyclic structures, analogous to tetrahydroindene, have been investigated for gas separation membranes. researchgate.net Such polymers often exhibit favorable properties like good thermal resistance and a rigid backbone, which can help create the necessary free volume for selective gas permeation. researchgate.net By incorporating this compound or its functionalized derivatives into polymer chains, it may be possible to engineer novel membranes with tailored separation capabilities for specific gas pairs.

Interactive Table 1: Potential Applications of this compound in Material Science

| Application Area | Proposed Material Type | Key Structural Contribution of Tetrahydroindene | Potential Function | Supporting Rationale |

| Gas Storage | Porous Organic Frameworks (OFs) | Provides a rigid, robust building block (strut) for the framework structure. | Adsorption and containment of gases like hydrogen (H₂) or methane (B114726) (CH₄). | The defined porosity and high surface area of OFs are ideal for gas uptake. smolecule.com |

| Gas Separation | Polymer Membranes | Introduces rigidity into the polymer backbone, influencing chain packing. | Selective transport of one gas over another through the membrane. | Rigid structures can create well-defined interstitial spaces for molecular sieving. researchgate.net |

| Heterogeneous Catalysis | Immobilized Metal Complexes | Acts as a ligand to form a stable, active catalytic center. | To be anchored onto a solid support (e.g., silica) for reusable, solid-phase catalysis. | Provides a bridge between highly active homogeneous catalysts and practical, separable heterogeneous systems. mdpi.com |

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst interacting with liquid or gaseous reactants. cademix.org This approach is highly valued in industry because it simplifies the separation of the catalyst from the product, allowing for its easy recovery and reuse. cademix.org

The primary role of this compound in this area is as a precursor to ligands for metal complexes. While many of these complexes are initially used in homogeneous catalysis, they represent prime candidates for "heterogenization"—the process of anchoring them to a solid support.

Ligand for Immobilized Catalysts: Derivatives of this compound have been successfully used to synthesize organometallic complexes with metals like iron and zirconium. mdpi.comresearchgate.net A notable example is an iron complex incorporating a 1,3-bis(trimethylsilyl)-4,5,6,7-tetrahydro-2H-inden-2-ol ligand, which has been studied in catalysis. mdpi.com Such a complex, once synthesized, could be chemically bonded to a solid support like silica (B1680970) or a polymer resin. This immobilization would convert it into a heterogeneous catalyst, combining the precise reactivity of the molecular catalyst with the practical advantages of a solid-phase system.

Synthesis of Metallocenes: A significant body of research focuses on creating zirconocene catalysts from substituted this compound ligands for use in olefin polymerization. researchgate.net These catalysts exhibit high activity, and their properties can be finely tuned by modifying the substituents on the indenyl ring structure. researchgate.netresearchgate.net The development of methods to anchor these highly active metallocenes onto solid supports is an active area of research aimed at creating next-generation heterogeneous polymerization catalysts.

Table 2: Examples of Metal Complexes Derived from Tetrahydroindene for Catalysis

| Catalyst/Complex Type | Metal Center | Role of Tetrahydroindene Derivative | Application Area | Reference |

| Knölker-type Iron Complex | Iron (Fe) | Forms a substituted tetrahydroindenyl ligand. | Homogeneous Catalysis (potential for heterogenization) | mdpi.com |

| Zirconocene Dichloride Complexes | Zirconium (Zr) | Serves as the core ligand framework (tetrahydroindenyl). | Ethylene Polymerization | researchgate.net |

| Ferrocene Complexes | Iron (Fe) | Forms substituted bis(tetrahydroindenyl)iron(II) complexes. | Electrochemistry / Catalysis | researchgate.net |

Advanced Characterization Techniques and Theoretical Studies

X-ray Crystallography for Structural Elucidation of Complexes

Research has successfully employed this technique to characterize a variety of metal complexes. For instance, the single-crystal X-ray structures of ferrocene (B1249389) derivatives, such as bis(1,3-dimethyl-4,5,6,7-tetrahydroindenyl)iron(II) and bis(1,2,3-trimethyl-4,5,6,7-tetrahydroindenyl)iron(II), have been elucidated. duke.edu These studies revealed that significant steric hindrance between the ligands causes the alkyl substituents to bend away from the plane of the cyclopentadienyl (B1206354) ring. duke.eduresearchgate.net Interestingly, the analysis also showed conformational differences, with the cyclopentadienyl rings in the dimethyl derivative being staggered, while those in the trimethyl derivative are eclipsed. duke.edu

The table below presents key geometric parameters obtained from X-ray crystal structure analysis for selected zirconium complexes containing substituted tetrahydroindenyl ligands. google.com

| Complex | Zr-Cp(c) Bond Length (Å) | Cp(c)-Zr-Cp(c)' Angle (°) | Angle Between Cp Planes (°) |

|---|---|---|---|

| meso-ethylenebis(2-methyl-4-phenyl-4,5,6,7-tetrahydroindenyl)zirconium dichloride | 2.234(1) & 2.237(1) | 127.6 | - |

| meso-ethylenebis(2-methyl-4-(1-naphthyl)-4,5,6,7-tetrahydroindenyl)zirconium dichloride | 2.222(1) & 2.221(1) | - | 56.4 |

| rac-Bis[η5-(2-phenyl-4,5-dihydro-3H-cyclopenta[c]phenanthren-3-yl)]zirconium dichloride | 2.229(2) & 2.244(2) | - | 50.91(6) |

Advanced Spectroscopic Methods in Chemical Analysis

Alongside X-ray crystallography, a suite of advanced spectroscopic methods is essential for the comprehensive analysis of 4,5,6,7-tetrahydroindene and its complexes. These techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are routinely used to characterize newly synthesized compounds in various physical states. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for confirming the structure of tetrahydroindenyl ligands and their complexes. nih.govresearchgate.net NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, allowing for the verification of substituent placement and the identification of different isomers, such as the meso and rac forms of bridged metallocenes. google.com For example, in certain bulky unbridged metallic complexes, hindered rotation of the ligands has been observed using NMR spectroscopy. google.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. researchgate.net In the study of organometallic complexes of this compound, it is often used to detect the presence and bonding mode of co-ligands, such as carbonyl (CO) groups. For instance, the characterization of new dinuclear ruthenium complexes, bis(1,3-dimethyl-4,5,6,7-tetrahydroindenyl)diruthenium tetracarbonyl and bis(3-methyl-1-phenyl-4,5,6,7-tetrahydroindenyl)diruthenium tetracarbonyl, relied on IR and NMR spectroscopy to confirm their structures. researchgate.net The infrared spectra of the freshly prepared tetrahydroindene ligands showed characteristic olefinic bands in the 1600–1640 cm⁻¹ region. researchgate.net

Other techniques such as mass spectrometry are also employed to determine the molecular weight and fragmentation patterns of these compounds. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational chemistry has become a powerful partner to experimental work, providing deep insights into the electronic structure, stability, and reactivity of molecules. uni-frankfurt.de For this compound systems, theoretical modeling, especially using Density Functional Theory (DFT), is widely applied. mdpi.com

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing researchers to elucidate complex reaction mechanisms. uni-frankfurt.de This approach has been applied to understand the catalytic behavior of 4,5,6,7-tetrahydroindenyl complexes.

For example, in the study of half-sandwich rare-earth metal complexes used for the syndiospecific polymerization of styrene (B11656), DFT calculations were used to propose possible mechanisms for the polymerization and copolymerization processes. researchgate.net By modeling the transition states and intermediates, researchers can rationalize the observed product selectivity and catalyst activity. Similarly, DFT calculations have been used to investigate the energy differences between isomers of cyclopentadiene (B3395910) derivatives, shedding light on their relative stabilities and the thermodynamics of isomerization reactions. rsc.org The calculated Gibbs free energy can predict the most stable isomer, which is often the one with an endo-cyclic double bond. rsc.org

DFT and other computational methods are also used to dissect the electronic and steric factors that control the reactivity of 4,5,6,7-tetrahydroindenyl complexes. mdpi.com These calculations can quantify the steric bulk of a ligand and its electronic influence on the metal center.

Computational studies can corroborate experimental findings from X-ray crystallography, such as the steric strain in substituted ferrocenes. duke.edu The steric forces present in the molecular environments of complexes with bulky ligands, like 1-phenyl-3-methyl-4,5,6,7-tetrahydroindenyl, have been discussed in connection with the degree of phenyl-ring tilt relative to the cyclopentadienyl mean plane and the deviation of other substituents away from the metal center. grafiati.com These steric effects are critical as they can influence the accessibility of the metal center to substrates, thereby dictating the catalytic performance. dur.ac.ukresearchgate.net For instance, the relationship between ligand structure and catalytic performance in styrene polymerization was revealed by comparing bulky fluorenyl-based complexes with less sterically demanding tetrahydroindenyl-based systems. researchgate.net

Future Directions and Emerging Research Areas for 4,5,6,7 Tetrahydroindene

The bicyclic olefin 4,5,6,7-tetrahydroindene is emerging as a versatile building block in chemical synthesis and materials science. Its unique structure, consisting of a fused cyclopentene (B43876) and cyclohexene (B86901) ring system, offers a combination of rigidity and reactivity that is driving new research endeavors. cymitquimica.com Future research is poised to expand its utility through the development of sustainable synthetic methods, advanced catalytic systems, novel materials, and applications at the intersection of chemistry and biology.

Q & A

What are the key physicochemical properties of 4,5,6,7-Tetrahydroindene?

Answer:

this compound (C₉H₁₂, MW 120.19 g/mol) is a bicyclic hydrocarbon with a density of 0.95 g/cm³, boiling point of 205°C, and flash point of 53°C. Its structure consists of a partially hydrogenated indene core, enabling reactivity at unsaturated positions. These properties are critical for solvent selection, reaction design, and safety protocols in handling flammable compounds .

What synthetic routes are available for preparing this compound derivatives?

Answer:

Derivatives such as brominated or epoxidized forms are synthesized via electrophilic addition. For example, bromination yields stereoisomeric dibromodiacetate intermediates, which are converted to diepoxides (e.g., compounds 4 and 5 ) by treating bromoacetate mixtures with NaOH in methanol. Purification via column chromatography is essential to isolate stereoisomers . Advanced routes involve titanacyclopentadiene reactions with TiCl₄ to form chloro-substituted dihydroindenes .

How can stereochemical configurations of tetrahydroindene derivatives be resolved?

Answer:

Combined experimental and computational methods are employed. Nuclear magnetic resonance (¹H and ¹³C NMR) analysis of coupling constants and chemical shifts distinguishes stereoisomers. Density functional theory (DFT) calculations validate the relative stability of conformers (e.g., total energy comparisons for dibromodiacetate isomers). Raman optical activity (ROA) spectroscopy further confirms enantiomeric structures in chiral complexes .

What role does this compound play in polymerization catalysis?

Answer:

Zirconocene complexes with tetrahydroindene ligands exhibit high activity in ethylene polymerization and copolymerization with hex-1-ene. The ligand’s bicyclic structure stabilizes the metal center, enhancing catalytic efficiency. Polymerization kinetics and copolymer composition are modulated by ligand stereoelectronics and reaction conditions .

How is living cationic polymerization applied to tetrahydroindene?

Answer:

Tetrahydroindene undergoes living cationic polymerization using SnCl₄ with 2-chloroethyl vinyl ether initiators and ethyl acetate additives. This method produces polymers with controlled molecular weights (Mn > 20,000) and narrow dispersity (Đ ~1.2). Block copolymers with vinyl ethers are synthesized sequentially, yielding materials with tunable thermal properties (e.g., glass transition temperatures up to 220°C after hydrogenation) .

What analytical techniques validate the structure of tetrahydroindene-based polymers?

Answer:

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) confirms end-group fidelity (initiator and terminal Cl). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize thermal stability (e.g., 10% weight loss at 480°C for hydrogenated polymers) .

How are tetrahydroindene diepoxides utilized in advanced materials?

Answer:

Tetrahydroindene diepoxide (CAS 2886-89-7) is a cycloaliphatic epoxy resin precursor. It is synthesized via epoxidation of tetrahydroindene derivatives and used in 3D printing resins for stereolithography (SLA). The rigid bicyclic structure enhances heat resistance and mechanical properties in cross-linked networks .

What computational approaches support the study of tetrahydroindene derivatives?

Answer:

Conformational analysis of stereoisomers employs DFT (e.g., B3LYP/6-31G*) to calculate total energies and optimize geometries. Vibrational frequency calculations predict ROA spectra, which are compared to experimental data to assign absolute configurations .

How are byproducts containing tetrahydroindene identified in industrial processes?

Answer:

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are used to detect tetrahydroindene in mixtures (e.g., as a byproduct in ethylidene norbornene production). Quantification requires calibration with authentic standards and integration of characteristic spectral signals .

What strategies improve the thermal stability of tetrahydroindene-based polymers?

Answer:

Post-polymerization hydrogenation with p-toluenesulfonyl hydrazide saturates double bonds, raising the glass transition temperature (Tg) to 220°C. Copolymerization with cyclopentadiene adjusts Tg between 70–220°C, balancing flexibility and heat resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.